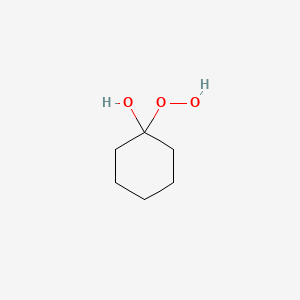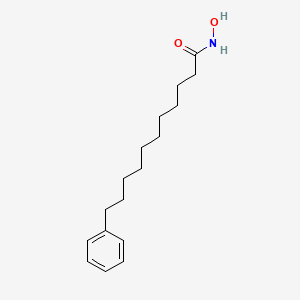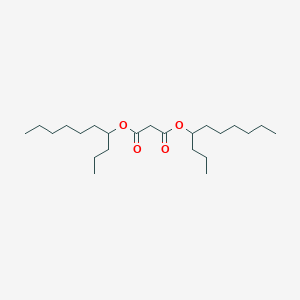
1,5,5-Trimethylcyclohexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,5-Trimethylcyclohexane-1,3-diol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring three methyl groups and two hydroxyl groups attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethylcyclohexane-1,3-diol can be achieved through several methods. One common approach involves the hydrogenation of 1,5,5-Trimethylcyclohexane-1,3-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product.
化学反应分析
Types of Reactions
1,5,5-Trimethylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 1,5,5-Trimethylcyclohexane.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,5,5-Trimethylcyclohexane-1,3-dione or carboxylic acids.
Reduction: Formation of 1,5,5-Trimethylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
1,5,5-Trimethylcyclohexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5,5-Trimethylcyclohexane-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and oxidation reactions. The molecular targets and pathways involved in biological systems are still under investigation, but the compound’s structural features suggest potential interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
1,3,5-Trimethylcyclohexane: Lacks hydroxyl groups, making it less reactive in oxidation and substitution reactions.
1,3-Dimethylcyclohexane-1,3-diol: Similar structure but with one less methyl group, affecting its steric and electronic properties.
1,5-Dimethylcyclohexane-1,3-diol: Similar structure but with one less methyl group, influencing its reactivity and stability.
Uniqueness
1,5,5-Trimethylcyclohexane-1,3-diol is unique due to the presence of three methyl groups and two hydroxyl groups, which confer distinct steric and electronic properties
属性
| 116235-87-1 | |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
1,5,5-trimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-7(10)5-9(3,11)6-8/h7,10-11H,4-6H2,1-3H3 |
InChI 键 |
IGGOBQNADHBTSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)

![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)




